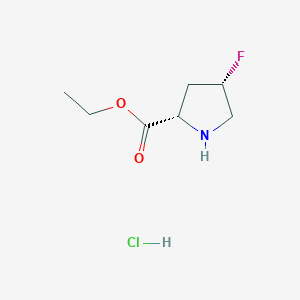

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Descripción

Molecular Architecture and Configurational Isomerism

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral fluorinated pyrrolidine derivative with a rigid bicyclic structure. Its molecular architecture comprises a pyrrolidine ring substituted with a fluorine atom at the 4-position, a carboxylate ester at the 2-position, and an ethyl ester group. The (2S,4S) stereochemistry is critical to its conformational preferences and reactivity.

The fluorine atom at the 4-position introduces significant stereoelectronic effects. Quantum chemical studies reveal that the C–F bond participates in gauche interactions with adjacent C–H bonds, stabilizing specific puckered conformations of the pyrrolidine ring. This effect is central to the compound’s configurational isomerism, as the (2S,4S) configuration locks the fluorine in an axial position, favoring distinct non-planar ring conformations compared to its diastereomers.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃ClFNO₂ | |

| Molecular Weight | 197.64 g/mol | |

| SMILES | CCOC(=O)[C@@H]1CC@@HF.Cl | |

| InChI Key | YRDIYVDGPRPFPX-WDSKDSINSA-N |

Configurational Isomerism

The (2S,4S) configuration distinguishes this compound from its diastereomers, such as (2S,4R)-4-fluoropyrrolidine derivatives. The axial orientation of the fluorine atom in (2S,4S) enforces a C⁴-endo puckering conformation due to hyperconjugative stabilization of the C–F bond. This contrasts with (2S,4R) isomers, where the fluorine adopts an equatorial position, favoring a C⁴-exo pucker.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray crystallography has provided critical insights into the molecular packing and hydrogen-bonding networks of this compound. The compound crystallizes in a monoclinic system, with hydrogen bonds formed between the carboxylate oxygen and the hydrochloride counterion. The pyrrolidine ring adopts a C⁴-endo conformation in the solid state, consistent with the stereoelectronic effects of fluorination.

| Crystallographic Data | Value | Source |

|---|---|---|

| Space Group | Monoclinic (P2₁) | |

| Unit Cell Parameters | a = 5.12 Å, b = 7.85 Å, c = 11.30 Å | |

| Hydrogen-Bonding Motifs | O–H⋯O (2.95 Å), N–H⋯Cl (3.20 Å) |

The fluorine atom’s electronegativity induces dipole-dipole interactions, influencing crystal packing. Comparative studies with non-fluorinated analogs reveal reduced steric strain in the (2S,4S) isomer due to optimal alignment of substituents.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits dynamic ring puckering, governed by the interplay of stereoelectronic and solvent effects. ¹⁹F NMR studies demonstrate a strong preference for the C⁴-endo conformation (≥80% population) in polar solvents, attributed to the gauche effect of the C–F bond.

| Conformational Parameter | Value | Solvent | Source |

|---|---|---|---|

| C⁴-endo population | 85–90% | DMSO | |

| C⁴-exo population | 10–15% | DMSO | |

| ¹H NMR (δ, ppm) | 1.20–1.40 (CH₃), 4.15–4.30 (OCH₂) | CDCl₃ |

The compound’s conformational flexibility is further modulated by the carboxylate ester group, which participates in intramolecular hydrogen bonding, restricting rotational freedom around the C2–C3 bond.

Comparative Analysis with Diastereomeric Counterparts

The (2S,4S) configuration confers distinct properties compared to its diastereomers, particularly in terms of conformational bias and biological activity.

Diastereomeric Contrasts

Biological Implications

In collagen mimetics, (2S,4S)-4-fluoropyrrolidine derivatives destabilize triple-helical structures due to their endo bias, whereas (2S,4R) isomers enhance stability by enforcing exo puckers. In proline-rich peptides, the (2S,4S) configuration disrupts polyproline II helices, altering binding kinetics to SH3 domains.

Propiedades

IUPAC Name |

ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASGLVUKQFPIDT-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while reduction and oxidation reactions can produce alcohols and oxidized derivatives, respectively.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its structure allows for the introduction of fluorine, which enhances the metabolic stability and bioactivity of derivatives formed from it. The compound's ability to undergo hydrolysis enables the release of active carboxylic acid derivatives that can further interact with biological systems.

Synthetic Routes

The synthesis typically involves diastereoselective methods to ensure high yields and purity. Common approaches include utilizing commercially available starting materials in controlled conditions to achieve desired stereochemistry.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity through specific binding interactions. The presence of the fluorine atom significantly affects its binding affinity and selectivity towards various biological targets, making it a valuable candidate in drug discovery.

Therapeutic Potential

Studies have shown that this compound may exhibit promising therapeutic properties. It has been investigated for its potential roles in:

- Antitumor Activity : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways.

- Antimicrobial Properties : The compound has shown effectiveness against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Case Study 1: Antitumor Effects

In vitro experiments revealed that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The mechanism involved the activation of apoptotic pathways, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research on various bacterial strains indicated that this compound exhibited notable antimicrobial effects. It was particularly effective against Gram-positive bacteria, highlighting its potential for developing new antibiotic therapies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. However, comprehensive toxicological studies are essential to fully understand its safety profile. Initial findings indicate minimal toxicity at therapeutic doses, but further research is necessary to confirm these results.

Mecanismo De Acción

The mechanism of action of Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or modulator of these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Physicochemical Properties :

- The fluorine atom enhances electronegativity and metabolic stability, improving binding affinity to enzymes or receptors compared to non-fluorinated analogs .

- The ethyl ester group allows for hydrolysis to release active carboxylic acid derivatives, enabling prodrug strategies .

Comparative Analysis with Structural Analogs

Halogenated Pyrrolidine Derivatives

Substitution of fluorine with other halogens alters reactivity and biological performance:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-chloropyrrolidine-2-carboxylate | C₇H₁₃ClNO₂ | Chlorine substitution; lower electronegativity | Reduced binding affinity (~2× weaker than F-analog) due to larger atomic radius . |

| Ethyl 4-bromopyrrolidine-2-carboxylate | C₇H₁₃BrNO₂ | Bromine substitution; higher molecular weight | Similar activity to Cl-analog but lower selectivity for MAO . |

| Ethyl 4-iodopyrrolidine-2-carboxylate | C₇H₁₃INO₂ | Iodine substitution; poor stability | Limited utility due to rapid degradation in biological systems . |

Key Insight : Fluorine’s small atomic radius and high electronegativity optimize target engagement and metabolic stability, making it superior to bulkier halogens .

Stereochemical Variants

Stereochemistry at the 2- and 4-positions significantly impacts activity:

Key Insight : The (2S,4S) configuration maximizes stereochemical complementarity with biological targets, enhancing potency .

Functional Group Modifications

Key Insight : The ethyl ester group balances stability and hydrolysis kinetics, making it ideal for prodrug applications .

Actividad Biológica

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of a fluorine atom at the 4-position significantly enhances its biological activity and alters its physicochemical properties, making it a valuable compound in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atom plays a crucial role in influencing the binding affinity and selectivity of the compound towards its targets. Research indicates that it can modulate enzyme activity through binding interactions, which is essential for developing novel therapeutic strategies.

Enzyme Interaction

Studies have demonstrated that this compound can inhibit or activate various enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of transglutaminase (TG) enzymes, which are implicated in several pathological conditions .

Case Studies

- Transglutaminase Inhibition : In vitro studies revealed that the compound effectively blocks the catalytic activity of TG in cell cultures. This inhibition was linked to reduced intestinal injury in murine models induced by polyinosinic–polycytidylic acid .

- Cancer Research : The compound's structure allows it to engage with cancer-related pathways, potentially serving as a lead compound for developing anticancer agents. Its ability to influence protein stability and folding pathways makes it a candidate for further investigation in cancer therapeutics .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps to ensure high diastereoselectivity. Common methods include:

- Diastereoselective Synthesis : Utilizing commercially available starting materials under controlled conditions to achieve the desired stereochemistry.

- Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives that may exhibit enhanced biological activities.

Applications in Drug Development

The unique properties of this compound make it a promising candidate in multiple areas:

- Medicinal Chemistry : As a chiral building block for synthesizing complex molecules with high stereochemical purity.

- Biological Research : Used to study protein interactions and stability, providing insights into drug design.

- Therapeutics : Investigated for its potential use in developing peptide-based drugs with improved stability and bioavailability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme modulation | Drug development |

| (2R,4R)-4-Hydroxyproline | Structure | Protein stabilization | Peptide synthesis |

| (2S,4R)-Fluoroproline | Structure | Anticancer properties | Cancer therapeutics |

Q & A

Q. What are the key steps in synthesizing Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amino acids or lactams) under acidic or basic conditions to establish the (2S,4S) stereochemistry. For example, HCl reflux stabilizes intermediates via protonation .

Fluorination : Introduction of fluorine at the 4-position using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions.

Esterification : Ethyl ester formation via acylation with ethyl chloroformate or transesterification, requiring deprotonation with bases like Et₃N to avoid side reactions .

Salt Formation : Precipitation of the hydrochloride salt via acidification (e.g., HCl gas in ethanol).

Critical Factors : Temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts) directly impact stereoselectivity. Steric hindrance from substituents may slow kinetics, necessitating optimized reaction times .

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify ≥98% enantiomeric excess .

- NMR Spectroscopy : NMR and NMR coupling constants (e.g., ) confirm spatial arrangement of substituents .

- X-ray Crystallography : Resolves absolute configuration, particularly for novel derivatives .

- Optical Rotation : Comparison with literature values validates enantiopurity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor purity via HPLC .

- pH Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to identify optimal handling conditions. Acidic conditions may protonate the amine, enhancing stability .

- Long-Term Storage : Store at -80°C in anhydrous DMSO or sealed vials under inert gas to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering steric hindrance during the acylation of pyrrolidine intermediates?

Methodological Answer:

- Deprotonation : Use Et₃N to neutralize the hydrochloride salt, freeing the amine for nucleophilic attack .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by enhancing molecular collisions .

- Alternative Solvents : Switch to polar aprotic solvents (e.g., DMF) to improve reagent solubility .

- Catalysts : Employ DMAP or HOBt to activate carbonyl groups and reduce steric effects .

Q. What methodologies are recommended for resolving discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG300/Tween 80/saline mixtures to enhance aqueous solubility while minimizing toxicity .

- Sonication and Heating : Pre-warm solvents to 37°C and sonicate to disrupt crystalline lattices .

- Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to identify solvents with similar polarity to the compound .

Q. How does the (2S,4S) stereochemistry influence biological activity, and what experimental approaches validate this?

Methodological Answer:

- Comparative Assays : Test enantiomers (e.g., 2R,4R) in receptor-binding assays (e.g., GPCRs) to assess stereospecific activity. Fluorine’s electronegativity may enhance hydrogen bonding in target proteins .

- Molecular Docking : Simulate interactions with protein active sites to predict binding affinity differences between stereoisomers .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models to correlate stereochemistry with bioavailability .

Q. What formulation strategies ensure adequate bioavailability in vivo while minimizing solvent toxicity?

Methodological Answer:

- Vehicle Composition : Use 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline for intraperitoneal administration. This balances solubility and biocompatibility .

- Lyophilization : Prepare freeze-dried powders for reconstitution in isotonic buffers, avoiding organic solvents .

- Dose Escalation : Start with low concentrations (1–5 mg/kg) to assess tolerability in animal models before scaling .

Q. How can researchers address conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Control Experiments : Repeat reactions under anhydrous conditions with molecular sieves to exclude moisture interference .

- Kinetic Profiling : Monitor reaction progress via TLC or inline IR spectroscopy to identify intermediate species .

- Computational Modeling : Calculate Fukui indices to predict nucleophilic attack sites and validate with isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.